molecular formula C14H21FN2 B8696289 3-(4-(4-Fluorophenyl)piperidin-1-yl)propan-1-amine

3-(4-(4-Fluorophenyl)piperidin-1-yl)propan-1-amine

Cat. No.: B8696289
M. Wt: 236.33 g/mol
InChI Key: VFMQCWPKRRNFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(4-Fluorophenyl)piperidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C14H21FN2 and its molecular weight is 236.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H21FN2

Molecular Weight

236.33 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)piperidin-1-yl]propan-1-amine

InChI

InChI=1S/C14H21FN2/c15-14-4-2-12(3-5-14)13-6-10-17(11-7-13)9-1-8-16/h2-5,13H,1,6-11,16H2

InChI Key

VFMQCWPKRRNFKO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)F)CCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-[4-(4-fluorophenyl)piperidin-1-yl]propylphthalimide (4.5 g, 12.3 mmol) in methanol (200 mL) was added 4 ml of hydrazine and the mixture was refluxed for 8 h. It was cooled, and the white solid was filtered and washed with methanol (20 mL). Solvent was evaporated, and the residue was dried under vacuum for 4 h. Chloroform (50 mL) was added to this material, it was stirred for 1 h and filtered. The white solid was washed with more chloroform (20 mL), and the solvent was evaporated from the combined filtrates to leave the crude product as an oil. It was purified by column chromatography on silica gel using dichloromethane/methanol/2 M ammonia in methanol (10/3/1) as the eluent.
Name
3-[4-(4-fluorophenyl)piperidin-1-yl]propylphthalimide
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
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reactant
Reaction Step One
Name
O=C1NC(=O)c2c(CCCN3CCC(c4ccc(F)cc4)CC3)cccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Hydrazine (4 mL) was added to a solution of 3-[4-(4-fluorophenyl)piperidin-1-yl]propylphthalimide (4.50 g, 12.3 mmol) in methanol (200 mL), and the mixture was stirred at reflux for 8 h. The solution was cooled to room temperature, and the resulting white solid which formed was filtered and washed with methanol (20 mL). The solvent was evaporated from the filtrate and residue was dried under vacuum for 4 h. The crude product was dissolved in 50 mL of chloroform, stirred for 1 h, and filtered. The white solid was washed with additional chloroform (20 mL), the solvent was evaporated from the combined filtrates to leave the crude product as an oil. The oil was purified by column chromatography (dichloromethane/methanol/2 M ammonia in methanol, 10/3/1), giving the desired product (2.70 g, 93%). 1H NMR δ 1.60-1.83 (m, 6H), 1.96-2.07 (m, 4H), 2.40-2.55 (m, 3H), 2.70-2.85 (br t, 2H), 3.03-3.07 (br d, 2H), 6.93-7.00 (m, 2H), 7.14-7.20 (m, 2H).
Quantity
4 mL
Type
reactant
Reaction Step One
Name
3-[4-(4-fluorophenyl)piperidin-1-yl]propylphthalimide
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
93%

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